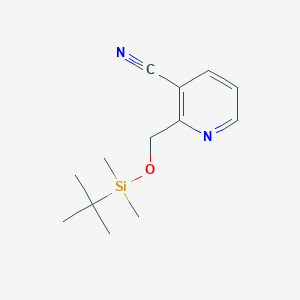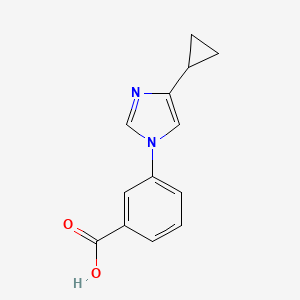
3-Heptenoic acid, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Heptenoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester formed from (E)-3-Heptenoic acid and methanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is particularly interesting due to its unsaturated nature, which means it contains a carbon-carbon double bond, making it reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-Heptenoic acid methyl ester can be synthesized through the esterification of (E)-3-Heptenoic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(E)-3-Heptenoic acid+MethanolH2SO4(E)-3-Heptenoic acid methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The mixture is then distilled to separate the ester from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Heptenoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: (E)-3-Heptenoic acid and methanol.
Reduction: (E)-3-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Heptenoic acid methyl ester can be compared with other esters of unsaturated carboxylic acids, such as:
Methyl (E)-2-Butenoate: Similar in structure but with a shorter carbon chain.
Methyl (E)-3-Octenoate: Similar in structure but with a longer carbon chain.
Methyl (E)-2-Hexenoate: Similar in structure but with a different position of the double bond.
Uniqueness
(E)-3-Heptenoic acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI-Schlüssel |
MELNJTLUIHVCHX-AATRIKPKSA-N |
Isomerische SMILES |
CCC/C=C/CC(=O)OC |
Kanonische SMILES |
CCCC=CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)





![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)


![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)



